molecular formula C8H8N2O B067405 (2-Amino-5-hydroxyphenyl)acetonitrile CAS No. 161368-64-5

(2-Amino-5-hydroxyphenyl)acetonitrile

Cat. No. B067405
M. Wt: 148.16 g/mol
InChI Key: LMFLPQLPOUTLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-hydroxyphenyl)acetonitrile, also known as AHPC, is a chemical compound that has been extensively researched for its various applications in the field of pharmaceuticals. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic effects in treating various diseases.

Scientific Research Applications

(2-Amino-5-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic effects in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin synthesis. (2-Amino-5-hydroxyphenyl)acetonitrile has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism Of Action

(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to inhibit the activity of various enzymes, including tyrosinase, by binding to the active site of the enzyme. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and may therefore have potential applications in the treatment of hyperpigmentation disorders. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

(2-Amino-5-hydroxyphenyl)acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (2-Amino-5-hydroxyphenyl)acetonitrile is a potent inhibitor of various enzymes and may therefore interfere with the activity of other enzymes in the system being studied. This must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of (2-Amino-5-hydroxyphenyl)acetonitrile. One potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as a therapeutic agent for the treatment of hyperpigmentation disorders. Another potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Amino-5-hydroxyphenyl)acetonitrile and its potential interactions with other enzymes.

properties

CAS RN

161368-64-5

Product Name

(2-Amino-5-hydroxyphenyl)acetonitrile

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(2-amino-5-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2

InChI Key

LMFLPQLPOUTLDG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)CC#N)N

Canonical SMILES

C1=CC(=C(C=C1O)CC#N)N

synonyms

Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5.4 g of 2-nitro 5-benzyloxyphenylacetonitrile, 5.4 ml of cyclohexene, 22 ml of ethanol and 3 g of 10% palladium on activated charcoal was refluxed for five hours. The suspension was then hot filtered and the filtrate evaporated. The residue was recrystallised from ethanol to produce dark beige crystals.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

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